6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Overview
Description
AG-85 is a major secretion protein of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This protein plays a crucial role in the synthesis of the mycobacterial cell wall, specifically in the formation of the mycolyl-arabinogalactan-peptidoglycan complex . The protein is essential for the virulence and survival of the bacterium, making it a significant target for tuberculosis research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: AG-85 is typically produced through recombinant DNA technology. The gene encoding AG-85 is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: In an industrial setting, the production of AG-85 involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the protein is extracted and purified using a series of chromatographic steps to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions: AG-85 undergoes several types of chemical reactions, including:
Oxidation: AG-85 can be oxidized by reactive oxygen species, which may affect its activity and stability.
Reduction: The protein can be reduced by reducing agents such as dithiothreitol, which can break disulfide bonds within the protein structure.
Substitution: AG-85 can undergo substitution reactions where specific amino acid residues are modified by chemical reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol or β-mercaptoethanol.
Substitution: Chemical reagents such as iodoacetamide for cysteine modification.
Major Products Formed:
Oxidation: Oxidized forms of AG-85 with altered activity.
Reduction: Reduced forms of AG-85 with broken disulfide bonds.
Substitution: Chemically modified AG-85 with specific amino acid alterations.
Scientific Research Applications
AG-85 has numerous applications in scientific research, particularly in the fields of microbiology, immunology, and drug development:
Chemistry: AG-85 is used to study the biochemical pathways involved in mycobacterial cell wall synthesis.
Biology: The protein is employed in research to understand the mechanisms of Mycobacterium tuberculosis infection and survival.
Medicine: AG-85 is a target for the development of new antitubercular drugs. Inhibitors of AG-85 are being investigated for their potential to treat drug-resistant tuberculosis.
Industry: AG-85 is used in diagnostic assays to detect Mycobacterium tuberculosis infection.
Mechanism of Action
AG-85 functions by catalyzing the transfer of mycolic acids to the arabinogalactan-peptidoglycan complex in the mycobacterial cell wall. This process is essential for maintaining the integrity and impermeability of the cell wall, which protects the bacterium from environmental stresses and host immune responses. The protein’s active site contains a cysteine residue that is crucial for its enzymatic activity. Inhibitors of AG-85, such as ebselen, bind to this cysteine residue, disrupting the protein’s function and inhibiting cell wall synthesis .
Comparison with Similar Compounds
AG-85A: Another member of the antigen 85 complex with similar enzymatic activity.
AG-85B: Functions similarly to AG-85 but has distinct regulatory roles.
AG-85’s unique role in mycobacterial cell wall synthesis and its potential as a drug target make it a compound of significant interest in tuberculosis research and treatment development.
Properties
IUPAC Name |
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c1-3-15-30(18-20-8-13-25-24(17-20)27(32)29-19(2)28-25)22-9-11-23(12-10-22)35(33,34)31-16-14-21-6-4-5-7-26(21)31/h1,4-14,16-17H,15,18H2,2H3,(H,28,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPDNDSSUGJDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)S(=O)(=O)N4C=CC5=CC=CC=C54)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165039 | |
Record name | AG 85 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152503-91-8 | |
Record name | AG 85 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152503918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AG 85 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AG-85 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538ZZ20TPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.